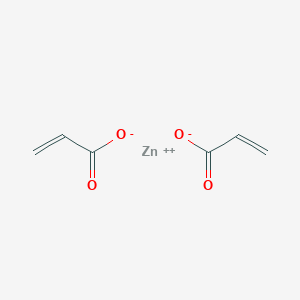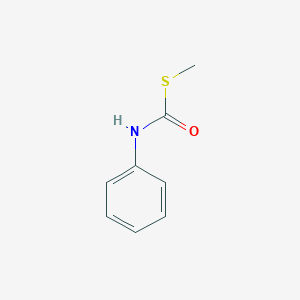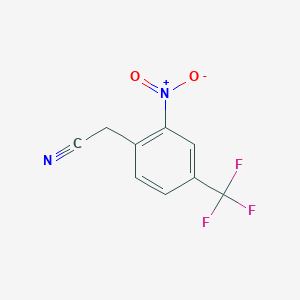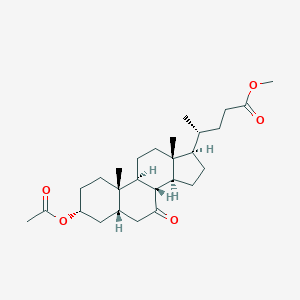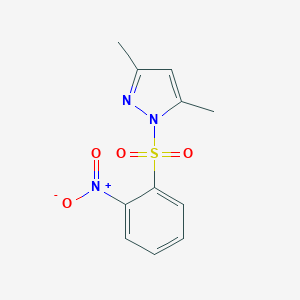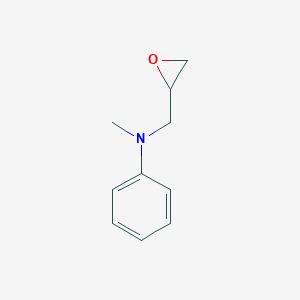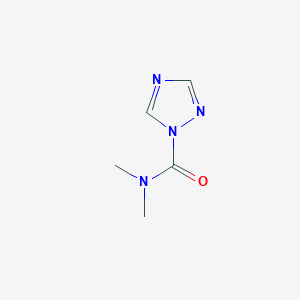![molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1](/img/structure/B81381.png)
Benzo[d]oxazole-5-carboxylic acid
Übersicht
Beschreibung
Benzo[d]oxazole-5-carboxylic acid is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This analysis focuses on the synthesis and characterization of this compound, excluding its drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of Benzo[d]oxazole derivatives involves catalyzed cyclization reactions. A notable method includes the use of ruthenium(II) porphyrin-copper chloride catalyzed cyclization, which is performed under mild conditions using benzene carboxylic acids and phenylethenes or phenylacetylenes. This process yields oxazole or oxazoline derivatives through the formation of an intermolecular C-N bond and an intramolecular C-O bond (Zhong et al., 2012).
Molecular Structure Analysis
The molecular structure of Benzo[d]oxazole derivatives can be confirmed through methods like single crystal X-ray diffraction. This technique has been used to unambiguously determine the structure of these compounds, showcasing their potential as anticancer agents (Tangellamudi et al., 2018).
Chemical Reactions and Properties
Benzo[d]oxazole and its derivatives are synthesized from carboxylic acids using various catalytic methods. Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation offer a metal-free catalytic route for creating 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Dev et al., 2016).
Physical Properties Analysis
The physical properties of Benzo[d]oxazole derivatives, such as solubility and melting points, are crucial for their application in various chemical processes. These properties are often influenced by the specific substituents on the benzo[d]oxazole core and can be tailored through synthetic modifications to suit particular applications.
Chemical Properties Analysis
Benzo[d]oxazole derivatives exhibit a range of chemical properties, including reactivity towards different types of chemical reactions. For instance, the synthesis of 2-(benzhydrylthio)benzo[d]oxazole, an antimalarial drug, demonstrates the compound's utility in pharmaceutical synthesis, offering rapid production and high yield under specific conditions (Ramanjaneyulu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Oxazole and its derivatives, including benzoxazole, are important heterocyclic compounds with a wide spectrum of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Oxazole derivatives have been found to have various biological activities such as antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant properties.
Anticancer Research
Benzoxazole derivatives have shown potential in anticancer drug research and development . They are being studied for their low toxicity and improved activity. Various research groups have designed and developed novel compounds with benzoxazole as their backbone and checked their anticancer activity .
Antimicrobial Research
A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans . Ampicillin and streptomycin were used as reference drugs for antibacterial activity and fluconazole, ketaconazole and clotrimazole were used for antifungal activity .
Safety And Hazards
The safety information for Benzo[d]oxazole-5-carboxylic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOXEGAWJHKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597314 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazole-5-carboxylic acid | |
CAS RN |
15112-41-1 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

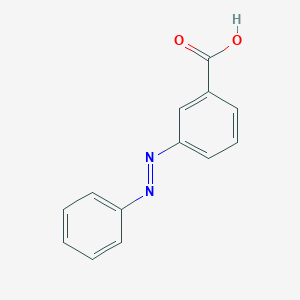
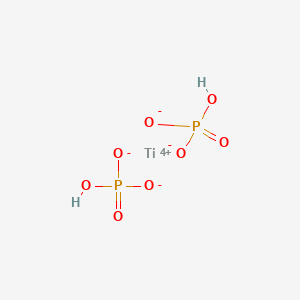
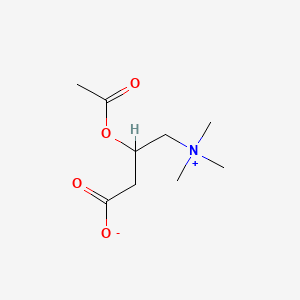
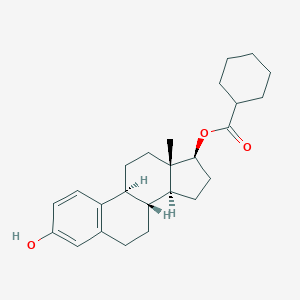
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
